4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one
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Overview
Description
4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is a complex organic compound with a unique structure that includes both furoquinoline and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furoquinoline core.
Introduction of Substituents: The chlorophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also binds to specific enzymes, inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
- N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide
Uniqueness
4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is unique due to its dual furoquinoline and quinoline structure, which imparts distinct chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H19ClN2O2 |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C24H19ClN2O2/c1-13-6-2-3-7-15(13)14-10-19-22(20(28)11-14)23(26)17-12-21(29-24(17)27-19)16-8-4-5-9-18(16)25/h2-9,12,14H,10-11H2,1H3,(H2,26,27) |
InChI Key |
TUSACLINLBNKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=C(C(=O)C2)C(=C4C=C(OC4=N3)C5=CC=CC=C5Cl)N |
Origin of Product |
United States |
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